REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[O:5]1[N:9]=[C:8]([C:10](O)=[O:11])[C:7]([C:13]([OH:15])=O)=[N:6]1.[ClH:16]>CN(C)C=O>[O:5]1[N:9]=[C:8]([C:10]([Cl:16])=[O:11])[C:7]([C:13]([Cl:3])=[O:15])=[N:6]1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
O1N=C(C(=N1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In a glass reactor under a blanket of nitrogen was placed
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux
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Type
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TEMPERATURE
|
Details
|
Refluxing
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Type
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DISSOLUTION
|
Details
|
the free acid was dissolved
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed at 50° C under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at 35° C/0.5 mm
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C(=N1)C(=O)Cl)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |